molecular formula C16H18FNO4S B2526718 3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide CAS No. 1788558-48-4

3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide

Cat. No.: B2526718
CAS No.: 1788558-48-4
M. Wt: 339.38
InChI Key: RWOAIOVNLASTOO-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide typically involves multiple steps, including the introduction of the fluorine atom and the formation of the benzenesulfonamide structure. One common approach is to start with a suitable aromatic precursor, followed by electrophilic aromatic substitution to introduce the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The sulfonamide group may participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-21-15-9-4-3-8-14(15)16(22-2)11-18-23(19,20)13-7-5-6-12(17)10-13/h3-10,16,18H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOAIOVNLASTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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